![molecular formula C13H8Cl2N2 B13680060 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility . The compound features a chlorine atom at position 6 of the imidazo[1,2-a]pyridine core and a 3-chlorophenyl group at position 2. This substitution pattern is critical for modulating biological activity, solubility, and metabolic stability compared to other derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the use of 2-aminopyridine and 3-chlorobenzaldehyde in the presence of a base such as potassium carbonate, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
Unfortunately, the search results provided do not contain information specifically about the applications of "6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine." However, the search results do provide information about imidazo[1,2-a]pyridine derivatives in general, including their synthesis, properties, and applications.
General Information on Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that exhibit significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Several marketed drugs, such as Alpidem, Minodronic acid, and Zolpidem, contain the imidazo[1,2-a]pyridine scaffold . These compounds have a wide range of targets, exhibiting antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties .
Methods for Synthesis
A simple and efficient method has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, using Y(OTf)3 as a Lewis acid catalyst . A series of imidazo[1,2-a]pyridine derivatives were obtained with moderate to good yields, and their structures were confirmed by 1H NMR, 13C NMR, and HRMS . This conversion has advantages including simple operation, excellent functional group tolerance, high atomic economy, and broad substrate scope, and can achieve gram-level reactions .
Crystal Structure and Cholinesterase Inhibition
A series of imidazo[1,2-a]pyridine-based derivatives were synthesized by reacting a-haloketones with 2-aminopyridines in a basic media at ambient temperature . Imidazo[1,2-a]pyridine-based derivatives with a biphenyl side chain are potential AChE inhibitors, while those with a phenyl side chain exhibit better BChE inhibition effect . Molecular docking results showed that the imidazo[1,2-a]pyridine ring can bind in the catalytic active site via π···π and C-H···O interactions .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent identity and position. Below is a comparative analysis with key analogues:
Table 1: Key Structural Analogues and Their Properties
Notes:
- Metabolic Stability : The 3-chlorophenyl substituent in the target compound may confer faster metabolic degradation compared to 4-substituted analogues (e.g., alpidem derivatives) due to steric and electronic effects .
- Fluorescence : Substitution at the 2-position with electron-withdrawing groups (e.g., 4-chlorophenyl in 6b) reduces fluorescence intensity, suggesting that the 3-chlorophenyl variant may exhibit similar behavior .
Physicochemical Properties
- Solubility : Nitro-substituted derivatives (e.g., 6-chloro-3-nitro-8-(phenylthio) compounds) often exhibit poor aqueous solubility, necessitating structural modifications .
- Melting Points : Range widely (87–242°C), influenced by substituent polarity and crystallinity (e.g., zolimidine’s high mp due to sulfonyl group) .
Biological Activity
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. Its structure features an imidazole ring fused with a pyridine ring, and it is characterized by the presence of a chloro substituent at the 6-position and a 3-chlorophenyl group at the 2-position. The molecular formula of this compound is C11H7Cl2N. This compound has attracted attention in medicinal chemistry due to its potential biological activities, although specific studies on its biological activity are still limited.
The unique structure of this compound allows for various chemical reactivities. The imidazo[1,2-a]pyridine framework can participate in electrophilic substitutions and nucleophilic attacks due to the presence of electron-withdrawing chloro groups. This reactivity suggests that derivatives of this compound could be synthesized to explore further biological activities.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms through inhibition of specific pathways.
The specific mechanism of action for this compound remains to be elucidated. However, its structural similarity to known biologically active compounds suggests that it may interact with various biological targets such as enzymes and receptors involved in disease processes. Understanding these interactions could provide insights into its therapeutic potential.
Synthesis Methods
Several synthesis methods for producing this compound have been reported. These methods emphasize efficiency and functional group tolerance:
- Aza-Friedel–Crafts Reaction : This method involves reacting imidazo[1,2-a]pyridines with aldehydes and amines under Lewis acid catalysis.
- Electrophilic Substitution Reactions : The presence of chloro substituents enhances reactivity towards nucleophiles.
Q & A
Basic Research Questions
Q. What are the key considerations for safely handling 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine in laboratory settings?
Methodological Answer:
- Safety Protocols : Follow hazard codes such as P201 ("Use specific instructions before handling") and P202 ("Do not handle until safety precautions are read and understood") to mitigate risks .
- Storage : Store away from heat sources (P210) in a cool, dry environment with inert gas purging to prevent decomposition .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of fine particles.
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Cyclocondensation : React 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 .
- SRN1 Reactions : Utilize sulfur or carbon-centered nucleophiles to substitute the chloromethyl group under controlled conditions, achieving yields of 60–85% .
- Friedel-Crafts Acylation : Optimize Lewis acid catalysts (e.g., AlCl₃) to acetylate the imidazo[1,2-a]pyridine core while avoiding heterogeneous mixtures .
Q. How can analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify substituent positions (e.g., chloro groups at C-6 and C-3-phenyl) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (temperature, catalyst loading) for new derivatives .
- Virtual Screening : Simulate substituent effects on electronic properties to prioritize reactive sites for functionalization .
Q. How should researchers address discrepancies in reactivity observed when modifying substituents on the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Controlled Experiments : Compare reactivity of chloromethyl vs. nitro groups under SRN1 conditions. For example, only the chloromethyl group reacts with benzenesulfinate, as nitro groups deactivate the ring .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates and identify steric/electronic barriers to substitution .
- Cross-Validation : Replicate synthetic protocols from independent studies (e.g., Friedel-Crafts vs. SRN1 routes) to isolate variables causing yield variations .
Q. What experimental designs are effective for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, methyl groups) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 cell model) to prioritize candidates .
- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent studies to evaluate safety margins .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated derivatives?
Methodological Answer:
- Parameter Optimization : Systematically vary reaction time, temperature, and solvent polarity. For example, extending nitration time from 2 to 6 hours increases yield by 20% in some protocols .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry to suppress their formation .
- Collaborative Reproducibility : Cross-reference data from academic labs vs. industrial reports (e.g., BAC Reports) to identify methodological differences in scale or purification .
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
KBWYQIOJASUWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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